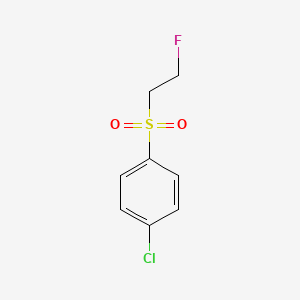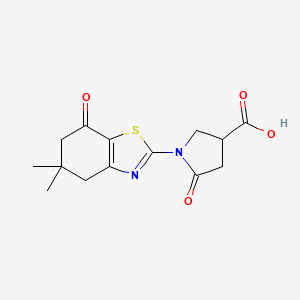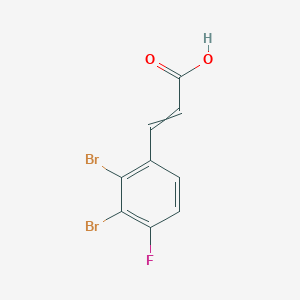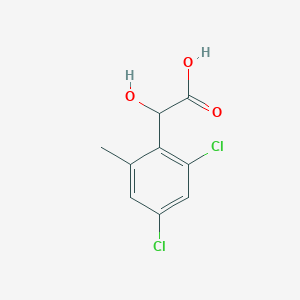
2,4-Dichloro-6-methylmandelic acid
Overview
Description
2,4-Dichloro-6-methylmandelic acid (DCMMA) is a compound of the organic acid family that has been studied extensively for its various applications in scientific research. This compound is a derivative of mandelic acid, which is a naturally occurring acid found in plants, and is known for its ability to inhibit the growth of certain bacteria. DCMMA has been used in a variety of laboratory experiments due to its unique chemical structure and its ability to interact with other molecules.
Scientific Research Applications
2,4-Dichloro-6-methylmandelic acid has been used in a variety of scientific research applications, such as the study of the structure and function of enzymes and proteins, the development of new drugs, and the study of cell signaling pathways. 2,4-Dichloro-6-methylmandelic acid can also be used to study the effects of environmental pollutants on human health, as well as to identify potential therapeutic agents. Additionally, 2,4-Dichloro-6-methylmandelic acid has been used to study the effects of certain drugs on the central nervous system, as well as to identify potential biomarkers for various diseases.
Mechanism of Action
2,4-Dichloro-6-methylmandelic acid works by inhibiting the activity of certain enzymes, which are responsible for the breakdown of certain molecules. This inhibition can lead to a variety of changes in the body, including changes in cell signaling pathways, alterations in the metabolism of certain molecules, and changes in the expression of certain genes. Additionally, 2,4-Dichloro-6-methylmandelic acid can bind to certain receptors in the body, which can lead to changes in the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
2,4-Dichloro-6-methylmandelic acid has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, as well as to reduce inflammation. Additionally, 2,4-Dichloro-6-methylmandelic acid has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Furthermore, 2,4-Dichloro-6-methylmandelic acid has been found to be effective in reducing the growth of certain cancer cells, as well as to have antifungal properties.
Advantages and Limitations for Lab Experiments
2,4-Dichloro-6-methylmandelic acid has several advantages for laboratory experiments, including its availability and low cost. Additionally, 2,4-Dichloro-6-methylmandelic acid is relatively easy to handle and store, making it an ideal compound for use in laboratory experiments. However, there are also some limitations to using 2,4-Dichloro-6-methylmandelic acid in laboratory experiments. For example, 2,4-Dichloro-6-methylmandelic acid is a relatively unstable compound and can degrade over time, making it unsuitable for long-term experiments. Additionally, 2,4-Dichloro-6-methylmandelic acid can interact with other molecules and can cause unwanted side effects, making it important to use caution when using it in experiments.
Future Directions
There are several potential future directions for research on 2,4-Dichloro-6-methylmandelic acid. For example, further research could be conducted to better understand the biochemical and physiological effects of 2,4-Dichloro-6-methylmandelic acid, as well as to identify potential therapeutic agents. Additionally, further research could be conducted to explore the potential use of 2,4-Dichloro-6-methylmandelic acid as a biomarker for various diseases. Additionally, 2,4-Dichloro-6-methylmandelic acid could be used to study the effects of environmental pollutants on human health, as well as to identify potential therapeutic agents. Finally, further research could be conducted to explore the potential use of 2,4-Dichloro-6-methylmandelic acid in drug delivery systems.
properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-5(10)3-6(11)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSVDFRAMJOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylmandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)
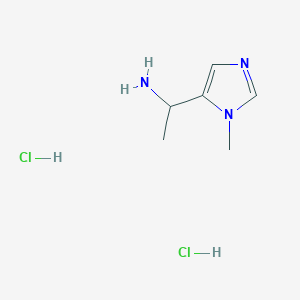

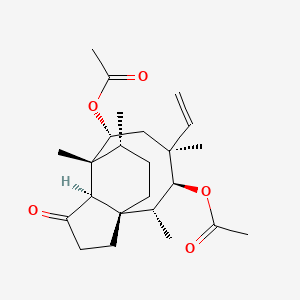

![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)

